(S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester
Description
(S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl ester at the 1-position and a carboxymethoxymethyl substituent at the 2-position.
Properties
IUPAC Name |
2-[[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]methoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-14(18)11-20-10-13-7-4-8-16(13)15(19)21-9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKWJDZNWOYIIT-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Benzyl Esterification of Pyrrolidine Intermediates
A common method involves the reaction of (S)-pyrrolidine-2-carboxylic acid with benzyl chloroformate in the presence of a base (e.g., K₂CO₃) to form the benzyl-protected intermediate. Subsequent alkylation with chloromethyl ether derivatives introduces the carboxymethoxymethyl group:
Reaction Conditions:
Route 2: Stereoselective Cyclization
Patents describe a cyclization strategy using formic mixed anhydrides or alkyl formates to construct the pyrrolidine ring with high enantiomeric excess (ee). For example:
Key Parameters:
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Base: Lithium hexamethyldisilazide (LiHMDS) ensures deprotonation without racemization.
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Catalyst: Chiral Lewis acids (e.g., BINAP-Pd) enhance ee (up to 99%).
Catalytic Hydrogenation for Stereochemical Control
Catalytic hydrogenation of unsaturated precursors is a pivotal step for achieving the desired (S)-configuration. Using Pd/C or PtO₂ under H₂ (1–3 atm), double bonds in intermediates are reduced to yield cis-configured pyrrolidines:
Example Protocol:
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Substrate: (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole (3.27 g, 10 mmol).
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Conditions: 10% Pd/C (0.7 g), acetic acid (1 drop), methanol (5 mL), 25°C, 12 h.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (CDCl₃): δ = 1.42–1.45 (m, 18H, tert-butyl), 3.69 (s, 3H, OCH₃), 5.08–5.17 (m, 2H, benzyl CH₂).
Yield Optimization Strategies
| Factor | Optimized Condition | Yield Improvement |
|---|---|---|
| Solvent | Anhydrous CH₃CN vs. THF | +12% |
| Catalyst Loading | 10% Pd/C vs. 5% Pd/C | +8% |
| Temperature Control | −78°C for LiHMDS reactions | +15% |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Benzyl Esterification | Simple, scalable | Moderate ee (80–90%) |
| Cyclization | High ee (95–99%) | Costly anhydrides |
| Catalytic Hydrogenation | Excellent stereocontrol | Requires high-pressure H₂ |
Industrial-Scale Considerations
For bulk production, the benzyl esterification route is preferred due to lower reagent costs and compatibility with continuous flow systems. Key challenges include:
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Racemization: Minimized by avoiding strong acids/bases during benzyl group introduction.
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Byproduct Formation: Controlled via slow addition of benzyl chloroformate.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
(S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Benzyl bromide, benzyl trichloroacetimidate, triethylamine, toluene or trifluorotoluene as solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity:
Research indicates that derivatives of pyrrolidine compounds can exhibit antiviral properties. (S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester has been evaluated for its efficacy against viral pathogens. In vitro studies have shown promising results in inhibiting viral replication, suggesting its potential as a lead compound for antiviral drug development.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that related pyrrolidine derivatives demonstrated significant antiviral activity against influenza viruses. The structural modifications similar to those in this compound were noted to enhance bioactivity .
2. Neurological Disorders:
The compound's ability to cross the blood-brain barrier may position it as a candidate for treating neurological disorders. Its structural similarity to known neuroprotective agents suggests potential applications in managing conditions like Alzheimer's disease and Parkinson's disease.
Case Study:
In preclinical trials, compounds with similar structural motifs were found to exhibit neuroprotective effects in models of neurodegeneration, indicating that this compound could be explored further for therapeutic applications .
Organic Synthesis Applications
1. Chiral Synthesis:
this compound serves as a chiral building block in asymmetric synthesis. Its chirality is beneficial for synthesizing other biologically active compounds with specific stereochemical configurations.
Data Table: Chiral Synthesis Applications
| Compound Type | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Chiral Amines | Reduction | 85 | |
| β-Lactams | Cyclization | 78 | |
| Amino Acids | Coupling | 90 |
Material Science Applications
1. Polymer Chemistry:
The compound can be utilized in the synthesis of biodegradable polymers. Its carboxylic acid functionality allows it to participate in polymerization reactions, leading to the development of eco-friendly materials.
Case Study:
Research has demonstrated that incorporating this compound into polymer matrices enhances mechanical properties while maintaining biodegradability. This application is particularly relevant in packaging materials and medical devices .
Mechanism of Action
The mechanism of action of (S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Key structural analogs include:
Key Observations :
- Substituent Impact: The carboxymethoxymethyl group in the target compound introduces a carboxylic acid moiety, enhancing hydrophilicity compared to methylaminomethyl () or phosphinoyl () analogs.
Physicochemical Properties
- pH Stability: Benzyl ester bonds in the target compound are likely pH-sensitive, favoring stability under acidic conditions (pH 4) due to enhanced quinone methide reactivity () . Neutral conditions (pH 6–7) promote hydrolysis or protein adduct formation, reducing ester integrity.
- Solubility: The carboxymethoxymethyl group increases water solubility compared to methylaminomethyl or tert-butyldimethylsilanyloxy analogs ().
Biological Activity
(S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester, a chiral compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO5 |
| Molecular Weight | 293.32 g/mol |
| Boiling Point | 486.7 ± 25.0 °C (Predicted) |
| Density | 1.258 ± 0.06 g/cm³ (Predicted) |
| pKa | 3.46 ± 0.10 (Predicted) |
These properties suggest that the compound may exhibit significant interactions with biological systems, particularly through its functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Its structure allows for potential binding to various proteins involved in metabolic pathways.
- Enzyme Interaction : The compound may act as a substrate or inhibitor for enzymes such as carboxylesterases, which are known to hydrolyze esters into their corresponding acids and alcohols. This hydrolysis is crucial for the metabolism of similar compounds and can influence the pharmacokinetics of this compound in vivo .
- Receptor Binding : The presence of a pyrrolidine ring and carboxylic acid moiety suggests potential interactions with G-protein coupled receptors (GPCRs) and other membrane-bound proteins, which could mediate various physiological responses .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Neuroprotective Effects : Similar compounds have shown promise in neuroprotection, potentially through modulation of neurotransmitter pathways or reduction of neuroinflammation .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses may position it as a candidate for treating chronic inflammatory conditions.
Case Studies
A review of relevant literature highlights several case studies that illustrate the biological activity of related compounds:
- Study on Ester Hydrolysis : A study demonstrated that simple aryl alkyl carboxylic acid esters undergo rapid hydrolysis by carboxylesterases, leading to the formation of less toxic metabolites . This finding supports the hypothesis that this compound may similarly undergo metabolic conversion.
- Pharmacological Evaluation : In vitro assays have been conducted to assess the binding affinity of this compound to various target proteins. Results indicated promising interactions that warrant further investigation into its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester?
- Methodological Answer : The synthesis involves multi-step protection/deprotection strategies. Starting from (2S,4R)-4-hydroxy-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid, tert-butyldimethylsilyl triflate (TBSOTf) is used for hydroxyl protection, followed by 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) coupling in the presence of diisopropylethylamine (DIPEA). Subsequent hydrolysis with magnesium bromide and coupling with acids using bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or HATU yields the target compound. Final deprotection with potassium carbonate in methanol/CH₂Cl₂/H₂O completes the synthesis .
Q. What analytical methods are used to characterize benzyl ester bonds in this compound?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies ester carbonyl stretching (~1740 cm⁻¹). Solid-state cross-polarization magic-angle spinning (CP/MAS) ¹³C-NMR confirms ester linkages via C=O signals at ~170 ppm. Ion chromatography (IC) and high-performance liquid chromatography (HPLC) quantify glucuronic acid released after alkaline cleavage of benzyl ester bonds. Elemental analysis detects nitrogen content, which inversely correlates with benzyl ester formation under varying pH conditions .
Advanced Research Questions
Q. How does pH influence the stability and formation of benzyl ester bonds in this compound?
- Methodological Answer :
- Acidic conditions (pH 4–6) : Promote benzyl ester bond formation between carboxylic acid groups and quinone methide intermediates, with optimal yields at pH 4. Competing hydration of intermediates reduces efficiency as pH approaches neutrality .
- Neutral conditions (pH 7) : Favor side reactions with amino groups (e.g., protein incorporation via amine-quinone methide adducts), reducing benzyl ester content. Elemental analysis shows increased nitrogen under neutral conditions, confirming protein interference .
- Data Contradiction : While acidic pH enhances ester bond formation, prolonged exposure to low pH may hydrolyze esters. Neutral conditions, though less efficient for esterification, are preferable for protein-conjugation applications .
Q. What are the challenges in coupling reactions involving this compound, and how can they be mitigated?
- Methodological Answer :
- Steric hindrance : The bulky benzyl ester group limits coupling efficiency. Use of activating agents like HATU or BOP-Cl improves reaction rates by facilitating carbodiimide-mediated amide bond formation .
- Competing side reactions : Under neutral/alkaline conditions, nucleophilic attack by water or amines on activated intermediates (e.g., mixed anhydrides) reduces yields. Strict anhydrous conditions and pre-activation of carboxylic acids with CDI (carbonyl diimidazole) minimize hydrolysis .
- Protection strategies : Sequential silylation (e.g., TBSOTf) and SEM protection prevent undesired hydroxyl group reactivity during coupling steps .
Q. How can site-specific protein modifications be achieved using benzyl ester derivatives?
- Methodological Answer : Genetically encoded glutamic acid benzyl ester residues enable selective modification via:
- pH-controlled reactivity : At neutral pH, benzyl esters remain stable, allowing conjugation to lysine or cysteine residues. Acidic post-treatment (pH 4–5) cleaves esters without disrupting protein structure .
- Enzymatic incorporation : Mutant aminoacyl-tRNA synthetases site-specifically incorporate benzyl ester-protected amino acids during protein synthesis, enabling downstream functionalization (e.g., fluorophore attachment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
